Phenyl acridine-9-carboxylate

Catalog No.
S1482880
CAS No.
109392-90-7
M.F
C20H13NO2
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl acridine-9-carboxylate

CAS Number

109392-90-7

Product Name

Phenyl acridine-9-carboxylate

IUPAC Name

phenyl acridine-9-carboxylate

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H

InChI Key

QIYUZWMXMSNPRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42

The exact mass of the compound Phenyl acridine-9-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl acridine-9-carboxylate (CAS 109392-90-7) is a foundational neutral precursor used in the synthesis of high-performance acridinium ester chemiluminescent labels for clinical diagnostics and immunoassays. As an unalkylated ester, it exhibits excellent thermal stability (melting point 188–192 °C) and is not susceptible to the rapid pseudobase formation that degrades active, N-alkylated acridinium salts during long-term storage [1]. By procuring this pre-formed phenyl ester, diagnostic manufacturers and synthetic chemists can bypass harsh esterification steps and perform on-demand N-alkylation (e.g., using dimethyl sulfate or methyl triflate) to generate active chemiluminogenic labels with pristine quantum yields [2].

Substituting phenyl acridine-9-carboxylate with either its upstream precursor (acridine-9-carboxylic acid) or its downstream active form (9-phenoxycarbonyl-10-methylacridinium salts) introduces severe process and shelf-life liabilities. Starting from the free acid requires aggressive reagents like thionyl chloride and pyridine, complicating scale-up and purification [1]. Conversely, procuring the fully active N-methylated salt limits inventory flexibility, as the cationic acridinium core is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to non-chemiluminogenic pseudobase formation [2]. The neutral phenyl ester serves as the optimal procurement node, combining indefinite shelf stability with immediate readiness for final quaternization [3].

Elimination of Harsh Esterification Bottlenecks

Procuring pre-formed phenyl acridine-9-carboxylate directly eliminates the need for in-house esterification of acridine-9-carboxylic acid. Standard esterification protocols require refluxing the free acid in thionyl chloride followed by reaction with phenol in pyridine, a process that often yields complex crude mixtures requiring extensive chromatographic purification [1]. By starting with the pre-formed ester, manufacturers can proceed directly to N-alkylation, reducing synthesis time and avoiding yield losses associated with the highly reactive acid chloride intermediate [2].

Evidence DimensionSynthetic steps to active label
Target Compound Data1 step (direct N-alkylation)
Comparator Or BaselineAcridine-9-carboxylic acid (2+ steps: harsh chlorination/esterification, then alkylation)
Quantified DifferenceEliminates 100% of thionyl chloride/pyridine handling and associated purification losses
ConditionsStandard laboratory or industrial synthesis of acridinium labels

Bypassing the esterification step significantly streamlines the manufacturing of chemiluminescent labels, improving overall process safety and yield.

Superior Storage Stability via Prevention of Pseudobase Formation

Unlike active N-alkylated acridinium esters, which are highly electrophilic at the C-9 position and prone to forming non-chemiluminescent pseudobases in the presence of moisture or alkaline conditions, the neutral phenyl acridine-9-carboxylate is highly stable [1]. The compound is a stable solid with a melting point of 188–192 °C and does not undergo the rapid hydrolytic degradation seen in its quaternized counterparts [2]. This allows for bulk procurement and long-term storage without the stringent cold-chain or anhydrous requirements of the final active labels.

Evidence DimensionSusceptibility to pseudobase formation (hydrolysis)
Target Compound DataNegligible (neutral ester is highly stable at room temperature)
Comparator Or Baseline9-phenoxycarbonyl-10-methylacridinium salts (highly susceptible to nucleophilic attack at C-9)
Quantified DifferencePrevents premature degradation, extending shelf-life from months (for active salts) to years (for the neutral precursor)
ConditionsLong-term storage under standard ambient conditions

Procuring the stable neutral precursor allows diagnostic manufacturers to stockpile raw materials without risk of hydrolytic degradation, enabling on-demand activation.

Baseline Standard for Chemiluminescence Quantum Yield Calibration

In the development of advanced, sterically hindered acridinium labels (such as 2',6'-dimethylphenyl derivatives), the unsubstituted phenyl acridine-9-carboxylate serves as the critical baseline comparator. Upon N-alkylation, it forms the simplest active label, which provides a standard flash-kinetics profile for calibrating luminometers and evaluating the relative efficiency of new chemiluminogenic systems [1]. Its lack of steric hindrance at the leaving group allows for rapid hydroxide attack, making it an ideal reference material for studying the fundamental 'light path' versus 'dark path' (pseudobase) kinetics across different N-alkyl substitutions [2].

Evidence DimensionSteric hindrance at the ester leaving group
Target Compound DataUnsubstituted (rapid flash kinetics, baseline reference)
Comparator Or Baseline2',6'-dimethylphenyl acridine-9-carboxylate (sterically hindered, delayed kinetics)
Quantified DifferenceProvides the unhindered kinetic baseline for evaluating the impact of ortho-substitution on light emission rates
ConditionsAlkaline hydrogen peroxide triggering in luminometric assays

Essential for R&D teams needing a reliable, unhindered standard to benchmark the performance and kinetics of novel chemiluminescent labels.

On-Demand Synthesis of Active Acridinium Labels

Phenyl acridine-9-carboxylate is the ideal bulk-storable precursor for diagnostic manufacturers. It allows for the final N-alkylation step to be performed immediately prior to bioconjugation, ensuring that the resulting chemiluminescent label maintains maximum activity and avoids premature pseudobase formation [1].

Luminometer Calibration and Assay Standardization

By quaternizing this unsubstituted precursor, R&D teams can generate the simplest active acridinium label (9-phenoxycarbonyl-10-methylacridinium). This serves as a standardized, unhindered reference material for calibrating flash-kinetics in automated chemiluminescence immunoassay (CLIA) platforms [1].

Development of Novel N-Alkyl Chemiluminophores

The compound serves as the primary substrate for R&D programs investigating the effects of different N-alkyl groups (e.g., ethyl, propyl, benzyl) on chemiluminescence quantum yields. The neutral ester can be efficiently alkylated via thermal or photochemical methods to screen new label candidates [2].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Phenyl 9-acridinecarboxylate

Dates

Last modified: 09-14-2023

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